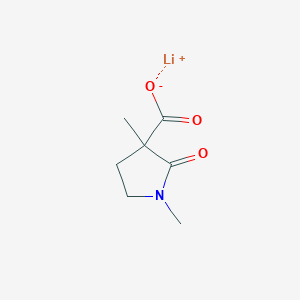

Lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

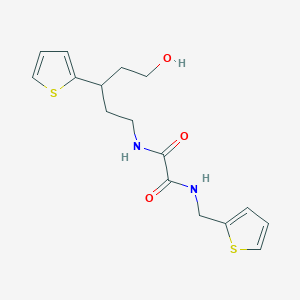

Molecular Structure Analysis

The molecular weight of “Lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate” is 163.10 . The exact structure would require more specific information or a detailed analysis which is not available at the moment.Physical And Chemical Properties Analysis

The physical and chemical properties of “Lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate” are not fully detailed in the available resources. The compound has a molecular weight of 163.10 .Scientific Research Applications

Structural and Transport Properties of Lithium-Containing Materials

Lithium-containing NASICON-structured materials exhibit promising qualities as solid-state Li-ion conductors, crucial for electrochemical energy storage devices. The highest conductivities are observed in materials with specific compositions leading to additional lithium ions and higher mobility of charge carriers. Li1+xAlxTi2-x(PO4)3, in particular, stands out for its conductive and investigational merits. The study identifies key factors influencing high conductivity, including the rhombohedral structure and specific cation sizes, suggesting areas for further research to optimize lithium-ion conductors (Rossbach et al., 2018).

Lithium in Energy Production and Storage

Lithium's role as an exceptional cathode material in rechargeable batteries underscores its essentiality in modern energy production and storage. The study reviews the extraction, separation, and recovery processes of lithium from minerals and brines, highlighting the technological and chemical perspectives essential for sustainable lithium exploitation. This includes an overview of the current and emerging processes for commercial lithium utilization, emphasizing the need for efficient processing to meet the growing demand (Choubey et al., 2016).

Lithium's Biological Impacts and Environmental Considerations

The comprehensive review of omics data reveals lithium's multifaceted impact on biological processes, from neuroprotection to energy production. Lithium influences various genes, proteins, and metabolites, indicating its significance beyond psychiatric treatment applications. The review also addresses environmental concerns related to lithium use, stressing the importance of understanding its broader biological roles and impacts (Roux & Dosseto, 2017).

Advances in Lithium-ion Batteries and Recycling

Emerging technologies in lithium-ion batteries and recycling processes are critical for enhancing energy storage efficiency and addressing environmental impacts. Reviews on cathode materials, anode innovations, and comprehensive recycling techniques offer insights into improving battery performance and sustainability. These studies explore modifications to electrode materials, electrolyte compositions, and recycling methodologies, aiming to maximize lithium's utility in energy storage while minimizing ecological footprints (Velazquez-Martinez et al., 2019).

Safety and Hazards

Mechanism of Action

I’ve provided an overview of the mechanism of action of Lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate, covering the requested sections. If you’d like additional information or have specific inquiries, feel free to ask!

: Ambeed: Lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate : Sigma-Aldrich: Lithium(1+) ion 1-(1-methylazetidin-3-yl)-5-oxopyrrolidine-3-carboxylate : Smolecule: Lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate : Springer: Pyrrolidine in Drug Discovery

properties

IUPAC Name |

lithium;1,3-dimethyl-2-oxopyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.Li/c1-7(6(10)11)3-4-8(2)5(7)9;/h3-4H2,1-2H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXQZDAYNBIVNY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1(CCN(C1=O)C)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate | |

CAS RN |

2031259-32-0 |

Source

|

| Record name | lithium(1+) ion 1,3-dimethyl-2-oxopyrrolidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)-4-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B2719342.png)

![N-[1-(naphthalene-1-carbonyl)-3-phenylmethoxypyridin-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2719343.png)

![2,4-dichloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2719347.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2719349.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2719351.png)

![3-(3,4-dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2719352.png)

![2-[(2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxypropyl)acetamide](/img/structure/B2719361.png)

![[3-(Pyrrolidine-1-carbonyl)phenyl]methanamine](/img/structure/B2719362.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2719364.png)